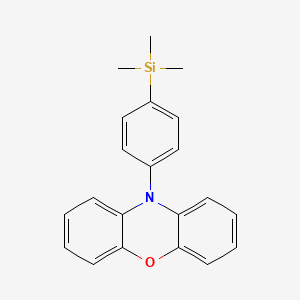
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is a compound that features a phenoxazine core substituted with a trimethylsilyl group at the para position of the phenyl ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications . Phenoxazine derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated silylation processes to introduce the trimethylsilyl group efficiently.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form phenoxazine-5,10-dioxide.
Reduction: Reduction of the phenoxazine core can yield phenoxazine derivatives with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Phenoxazine-5,10-dioxide.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
Scientific Research Applications
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The trimethylsilyl group can influence the compound’s solubility and stability, enhancing its performance in various applications. The phenoxazine core can participate in redox reactions, making it useful in electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic properties.
10-(4-Methoxyphenyl)-10H-phenoxazine: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical inertness and a large molecular volume. This makes it particularly useful in applications where stability and specific steric effects are desired.
Properties
Molecular Formula |
C21H21NOSi |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
trimethyl-(4-phenoxazin-10-ylphenyl)silane |
InChI |
InChI=1S/C21H21NOSi/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
InChI Key |
MXIJPMCZXSGGTC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















